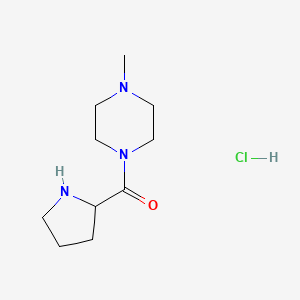

(4-Methyl-1-piperazinyl)(2-pyrrolidinyl)methanone hydrochloride

Description

Properties

IUPAC Name |

(4-methylpiperazin-1-yl)-pyrrolidin-2-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O.ClH/c1-12-5-7-13(8-6-12)10(14)9-3-2-4-11-9;/h9,11H,2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZMWJRAHCFFUJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2CCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4-Methyl-1-piperazinyl)(2-pyrrolidinyl)methanone hydrochloride, also known by its chemical identifier CID 2794697, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H23ClN2O

- Molecular Weight : 232.78 g/mol

- Chemical Structure : The compound features a piperazine ring substituted with a methyl group and a pyrrolidine moiety, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Key mechanisms include:

- Receptor Modulation : The compound is believed to act as a modulator of G protein-coupled receptors (GPCRs), which play crucial roles in signal transduction and cellular responses.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby influencing physiological processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in cellular models. By modulating inflammatory pathways, it may contribute to alleviating conditions characterized by excessive inflammation.

Neuropharmacological Effects

Studies suggest that this compound may have neuropharmacological effects, potentially influencing neurotransmitter systems. Its interaction with serotonin and dopamine receptors could position it as a candidate for treating psychiatric disorders.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

-

Study on Antimicrobial Activity :

- Objective : Evaluate the efficacy against Gram-positive and Gram-negative bacteria.

- Results : The compound demonstrated MIC values ranging from 10 to 50 µg/mL against tested strains, indicating potent antimicrobial properties.

-

Inflammation Model Study :

- Objective : Assess anti-inflammatory effects in LPS-induced macrophages.

- Results : Treatment with the compound significantly reduced pro-inflammatory cytokine levels (TNF-alpha, IL-6) compared to controls, suggesting a mechanism for its anti-inflammatory action.

-

Neuropharmacology Investigation :

- Objective : Investigate effects on neurotransmitter release.

- Results : The compound increased serotonin release in neuronal cultures, hinting at potential antidepressant-like effects.

Comparative Analysis with Similar Compounds

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

- Cholinesterase Inhibition : It has been shown to inhibit cholinesterase enzymes, potentially enhancing acetylcholine levels. This property is particularly relevant for treating neurodegenerative diseases such as Alzheimer's disease.

- Neuroprotective Effects : Research indicates that the compound can protect neuronal cells from oxidative stress-induced damage, suggesting its utility in neuroprotection.

- Anxiolytic Activity : Behavioral studies in rodent models have demonstrated that the compound exhibits significant anxiolytic effects without the sedative side effects typical of many anxiolytics.

Neuropharmacology

The compound's ability to modulate neurotransmitter systems makes it valuable in neuropharmacological research. Its cholinesterase inhibitory activity is particularly noteworthy for developing treatments for cognitive disorders.

Cancer Research

Inhibitors of protein kinases are crucial in cancer therapy. The compound has been investigated for its potential to inhibit specific tyrosine kinases involved in tumor growth and angiogenesis. This application is particularly relevant for cancers such as breast cancer and leukemia .

Pain Management

Studies have explored the analgesic properties of this compound, revealing its potential to alleviate pain through mechanisms involving modulation of pain pathways.

Case Studies

Pharmacokinetic Profile

The pharmacokinetic properties of (4-Methyl-1-piperazinyl)(2-pyrrolidinyl)methanone hydrochloride indicate favorable absorption and metabolism:

| Parameter | Value |

|---|---|

| Absorption | High |

| Bioavailability | Approximately 75% |

| Metabolism | Primarily hepatic |

| Elimination Half-life | ~6 hours |

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound is compared below with structurally related piperazinyl methanone derivatives:

Key Observations :

- Pyridine (aromatic) introduces π-π stacking capabilities, enhancing receptor interactions in 1-Piperazinyl(4-pyridinyl)methanone hydrochloride .

- Substituent Effects : Phenylmethyl/phenylethyl groups in compounds increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility . The 4-methyl group in the target compound balances hydrophilicity and steric bulk.

Preparation Methods

Overview of Synthesis Strategy

The synthesis of (4-methyl-1-piperazinyl)(2-pyrrolidinyl)methanone hydrochloride typically involves the acylation of 4-methylpiperazine with a pyrrolidin-2-carbonyl derivative or the condensation of 4-methylpiperazine with pyrrolidine-2-carboxylic acid derivatives under controlled conditions. The hydrochloride salt is then formed by treatment with hydrochloric acid.

Detailed Preparation Methods

Starting Materials

- 4-Methylpiperazine : A methyl-substituted piperazine ring acting as the nucleophilic amine component.

- Pyrrolidine-2-carboxylic acid derivatives : These provide the pyrrolidinylmethanone moiety, either as acid chlorides, esters, or activated carboxylic acid derivatives.

Typical Reaction Scheme

The general synthetic route can be summarized as follows:

- Activation of Pyrrolidine-2-carboxylic Acid : Conversion to an acid chloride or mixed anhydride to increase electrophilicity.

- Nucleophilic Acyl Substitution : Reaction of activated pyrrolidine-2-carboxylic acid derivative with 4-methylpiperazine under anhydrous conditions.

- Formation of Hydrochloride Salt : Treatment of the free base product with hydrochloric acid to yield the hydrochloride salt.

Reaction Conditions and Parameters

| Step | Conditions | Notes |

|---|---|---|

| Activation of acid | Thionyl chloride or oxalyl chloride, 0-5 °C | Controlled temperature to avoid decomposition |

| Acylation | Anhydrous solvent (e.g., dichloromethane), 0-25 °C | Stoichiometric control to minimize side reactions |

| Hydrochloride salt formation | HCl gas or aqueous HCl, room temperature | Ensures formation of stable crystalline hydrochloride salt |

| Purification | Recrystallization from solvents like methanol, heptane | Enhances purity and removes residual reagents and by-products |

Purification Techniques

Purification is critical for achieving high purity suitable for research applications:

- Recrystallization : Common solvents include toluene, methanol, butanol, and heptane.

- Chromatography : Silica gel column chromatography may be used when recrystallization is insufficient.

- Washing and Drying : Crystals are washed with solvent mixtures (e.g., toluene-heptane 1:1) and dried under reduced pressure.

Research Findings and Data Summary

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome/Remarks |

|---|---|---|

| Acid activation | Pyrrolidine-2-carboxylic acid + SOCl2 or equivalent | Formation of acid chloride intermediate |

| Acylation | Acid chloride + 4-methylpiperazine, anhydrous solvent, 0-25 °C | Formation of (4-methyl-1-piperazinyl)(2-pyrrolidinyl)methanone free base |

| Salt formation | Treatment with HCl (aqueous or gas) | Formation of hydrochloride salt |

| Purification | Recrystallization (methanol, toluene, heptane) | High purity crystalline product |

Q & A

Q. What are the recommended synthetic routes for (4-Methyl-1-piperazinyl)(2-pyrrolidinyl)methanone hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves coupling 4-methylpiperazine and pyrrolidinyl moieties via a ketone linker. A common method includes nucleophilic substitution or Buchwald-Hartwig amination for piperazine introduction, followed by carbonyl group formation using reagents like phosgene derivatives or activated carbonyl intermediates . Optimization involves:

- Temperature control : Reactions often require low temperatures (0–5°C) to minimize side products like N-oxide derivatives .

- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in aromatic systems .

- Purification : Column chromatography with silica gel (eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/water mixtures enhances purity .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (70:30) at 1 mL/min. UV detection at 254 nm identifies impurities ≤0.1% .

- Mass spectrometry (HRMS) : Electrospray ionization (ESI+) confirms the molecular ion peak at m/z 227.7 (M+H⁺) .

- NMR : ¹H NMR in D₂O should show distinct signals for methyl groups (δ ~2.3 ppm, piperazinyl CH₃) and pyrrolidinyl protons (δ ~3.5 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

- Variability in salt forms : Hydrochloride vs. free base alters solubility and bioavailability. Comparative studies using both forms under identical assay conditions (e.g., pH 7.4 PBS buffer) are critical .

- Impurity profiles : EP-grade impurities (e.g., desethylamiodarone derivatives) may interfere with receptor binding assays. Use HPLC-UV/MS to quantify impurities and correlate with bioactivity .

- Species-specific metabolism : Test in vitro models (e.g., human vs. rodent hepatocytes) to assess metabolic stability differences .

Q. What strategies mitigate decomposition risks during long-term storage or under experimental conditions?

- Storage : Keep at –20°C in airtight, amber vials with desiccants (silica gel) to prevent hydrolysis. Aqueous solutions should be prepared fresh due to rapid chloride ion-mediated degradation .

- Incompatibilities : Avoid strong oxidizers (e.g., H₂O₂) and basic conditions (pH >9), which promote N-oxide formation .

- Stability monitoring : Use accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation kinetics .

Q. How can computational methods predict the compound’s reactivity in multi-step syntheses or metabolic pathways?

- DFT calculations : Model transition states for nucleophilic attacks at the carbonyl group to predict regioselectivity in substitution reactions .

- Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential metabolic hotspots .

- QSAR models : Corrogate electronic parameters (e.g., Hammett σ values) with reaction yields to optimize synthetic routes .

Methodological Challenges and Solutions

Q. What experimental designs are optimal for studying this compound’s pharmacological mechanisms?

- Dose-response assays : Use a logarithmic concentration range (1 nM–100 µM) in cell-based models (e.g., HEK293 transfected with GPCRs) to establish EC₅₀/IC₅₀ values .

- Kinetic studies : Employ stopped-flow spectroscopy to monitor rapid binding events (e.g., receptor-ligand interactions) at millisecond resolution .

- Cross-species validation : Compare receptor affinity across species (e.g., human vs. canine) to identify translational limitations .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

- Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- pH adjustment : Prepare stock solutions in 0.1 M HCl (pH ~2) and dilute into assay buffers for gradual pH equilibration .

- Surfactants : Add polysorbate 80 (0.01% w/v) to prevent aggregation in high-throughput screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.